molecular formula C15H10ClN3O3 B585512 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 CAS No. 1346604-43-0

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4

Cat. No.: B585512
CAS No.: 1346604-43-0
M. Wt: 319.737
InChI Key: GYAWOVGCEQLWHW-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4, also known as Clonazepam Impurity, is a chemical compound used primarily as a reference standard in pharmaceutical research. It is related to Clonazepam, a medication used to treat seizures and panic disorders. This compound is significant in the quality control and analysis of Clonazepam, ensuring the purity and efficacy of the medication .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 involves multiple steps, starting with the preparation of the quinolinone coreThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. It involves the use of industrial-grade reagents and equipment, with stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives. Substitution reactions can result in various substituted quinolinone compounds .

Scientific Research Applications

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 has several scientific research applications, including:

Properties

IUPAC Name

3-amino-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-nitro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAWOVGCEQLWHW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.